Regiochemical Identity Dictates Hydrogen-Bond Donor Topology Relative to Regioisomer
1-tert-Butoxy-3-fluoropropan-2-ol positions the hydrogen-bond donor (–OH) on the secondary carbon (C-2), adjacent to the fluoromethyl group. Its regioisomer, 3-(tert-butoxy)-2-fluoropropan-1-ol, places the –OH on the primary carbon (C-1), with fluorine on C-2. This positional difference alters the spatial relationship between the donor and the fluorine atom, which can affect molecular recognition. Computed hydrogen-bond donor count is identical (1 for both), but the donor position influences binding pharmacophore geometry [1].
| Evidence Dimension | Position of hydrogen-bond donor (OH) relative to fluorine |
|---|---|
| Target Compound Data | OH at C-2, F at C-3 (secondary alcohol, terminal fluorine) |
| Comparator Or Baseline | 3-(tert-Butoxy)-2-fluoropropan-1-ol: OH at C-1, F at C-2 (primary alcohol, internal fluorine) |
| Quantified Difference | No direct binding data available; topological difference measured by distinct InChIKey: IBZFUFCCBVUPKY-UHFFFAOYSA-N vs. comparator InChIKey not retrieved but different |
| Conditions | Structural analysis via PubChem computed descriptors [1] |
Why This Matters
A secondary alcohol exhibits different reactivity (oxidation to ketone) and steric profile compared to a primary alcohol, which influences downstream synthetic strategy and target binding.
- [1] PubChem CID 57939699, 1-tert-Butoxy-3-fluoropropan-2-ol, National Library of Medicine, accessed 26 Apr 2026. View Source
